5-Ureido-2-mercaptothiazole

Description

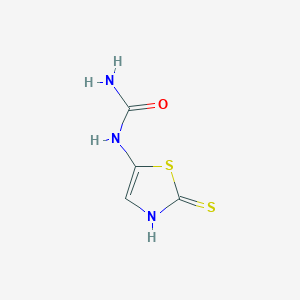

5-Ureido-2-mercaptothiazole is a heterocyclic compound featuring a thiazole backbone substituted with a mercapto (-SH) group at position 2 and a ureido (-NHCONH₂) moiety at position 3. This structure combines the reactivity of the thiol group with the hydrogen-bonding capacity of the ureido group, making it a candidate for applications in medicinal chemistry and material science.

Properties

Molecular Formula |

C4H5N3OS2 |

|---|---|

Molecular Weight |

175.2 g/mol |

IUPAC Name |

(2-sulfanylidene-3H-1,3-thiazol-5-yl)urea |

InChI |

InChI=1S/C4H5N3OS2/c5-3(8)7-2-1-6-4(9)10-2/h1H,(H,6,9)(H3,5,7,8) |

InChI Key |

MUELJYPUJWAIKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=S)N1)NC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Ureido-2-mercaptothiazole with structurally or functionally related thiol-containing heterocycles, based on available evidence:

Table 1: Comparative Analysis of Thiol-Containing Heterocycles

Key Comparisons:

This could improve binding to biological targets compared to non-ureido analogs . Benzimidazole derivatives (e.g., 5-methoxy-2-mercaptobenzimidazole) feature fused aromatic systems, offering greater planarity and π-π stacking interactions, unlike the smaller thiazole ring .

Synthetic Complexity :

- 2-Mercapto-1,3,4-thiadiazole and mercaptosuccinic acid are commercially available, indicating straightforward synthesis .

- Benzimidazoles require multistep synthesis (e.g., condensation of o-phenylenediamine with carbon disulfide), while this compound would likely involve urea or isocyanate coupling to a preformed thiazole-thiol intermediate .

Biological Activity: Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against S. aureus, E. coli, and C. albicans due to their ability to disrupt microbial cell membranes or enzymes .

Industrial Relevance :

- Commercial pricing (e.g., 2-Mercapto-1,3,4-thiadiazole at ¥10,000/25g ) reflects demand in agrochemical and pharmaceutical industries. This compound’s niche structure may limit large-scale applications without further optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.